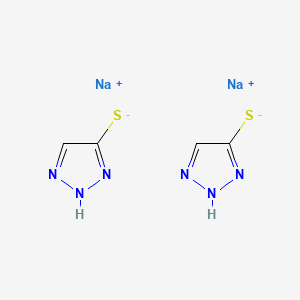
1H-1,2,3-Triazole-4-thiol, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole-4-thiol, disodium salt is a chemical compound with the molecular formula C4H4N6Na2S2 and a molecular weight of 246.2243 g/mol . This compound is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. The presence of the thiol group (-SH) and disodium salt form enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-thiol, disodium salt typically involves the reaction of 1,2,3-triazole with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,2,3-triazole with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove impurities .
化学反応の分析
Types of Reactions
1H-1,2,3-Triazole-4-thiol, disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding thiol.
Substitution: S-substituted derivatives
科学的研究の応用
1H-1,2,3-Triazole-4-thiol, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the design of probes for detecting DNA markers through surface-enhanced Raman scattering.
Industry: Utilized in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, disodium salt involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
類似化合物との比較
1H-1,2,3-Triazole-4-thiol, disodium salt can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar structure but different substitution pattern, leading to distinct reactivity and applications
1H-1,2,3-Triazole-5-thiol: Another isomer with different properties and uses.
1H-1,2,4-Triazole: Lacks the thiol group, resulting in different chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the thiol group and its solubility as a disodium salt .
特性
CAS番号 |
94158-07-3 |
|---|---|
分子式 |
C4H4N6Na2S2 |
分子量 |
246.2 g/mol |
IUPAC名 |
disodium;2H-triazole-4-thiolate |
InChI |
InChI=1S/2C2H3N3S.2Na/c2*6-2-1-3-5-4-2;;/h2*1H,(H2,3,4,5,6);;/q;;2*+1/p-2 |
InChIキー |
JTTYXXYBNCJKJI-UHFFFAOYSA-L |
正規SMILES |
C1=NNN=C1[S-].C1=NNN=C1[S-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




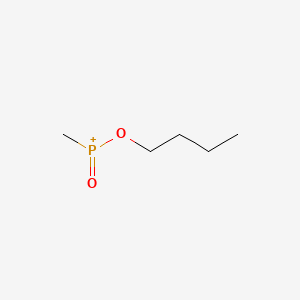

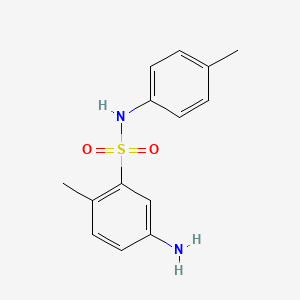
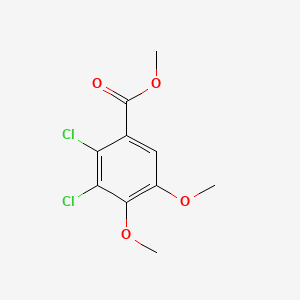
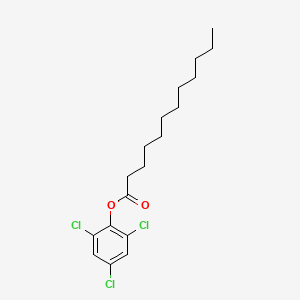
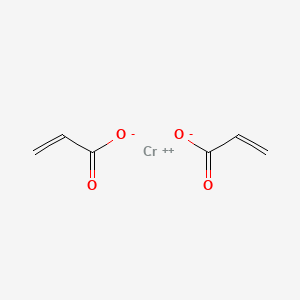
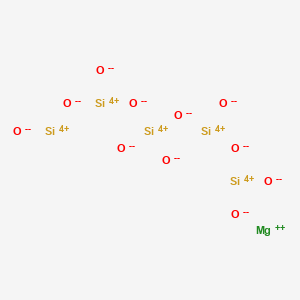
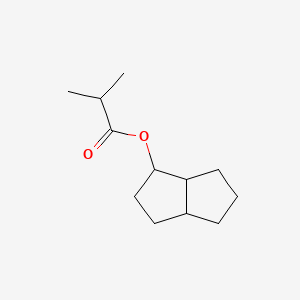

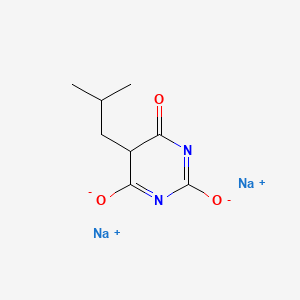
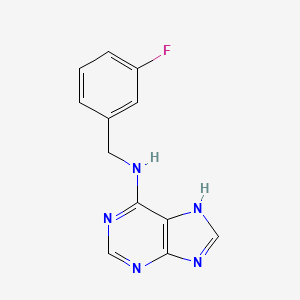
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
